N-(pyrazinylmethyl)ethylenediamine
Description
N-(Pyrazinylmethyl)ethylenediamine is an ethylenediamine derivative featuring a pyrazinylmethyl substituent. Ethylenediamine (1,2-diaminoethane) serves as a versatile scaffold in medicinal and industrial chemistry due to its bifunctional amine groups, which enable diverse chemical modifications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4/c8-1-2-9-5-7-6-10-3-4-11-7/h3-4,6,9H,1-2,5,8H2 |
InChI Key |
MAQFCFYHXUCOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CNCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| N-(Pyrazinylmethyl)ethylenediamine | Pyrazinylmethyl | C₇H₁₂N₄ | Ethylenediamine, pyrazine ring |
| N-Ethylethylenediamine | Ethyl | C₄H₁₂N₂ | Ethylenediamine, alkyl chain |
| N-(1-Naphthyl)ethylenediamine | 1-Naphthyl | C₁₂H₁₄N₂ | Ethylenediamine, aromatic ring |
| N-Phenylethylenediamine | Phenyl | C₈H₁₂N₂ | Ethylenediamine, benzene ring |
| Hydroxyethyl ethylenediamine | 2-Hydroxyethyl | C₄H₁₂N₂O | Ethylenediamine, hydroxyl group |
| N-[2-(Piperazin-1-yl)ethyl]ethylenediamine | Piperazinyl-ethyl | C₈H₂₀N₄ | Ethylenediamine, piperazine ring |
Key Observations :
Physical and Chemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| N-Ethylethylenediamine | - | 128–130 | Water, oxygenated solvents |
| N-(1-Naphthyl)ethylenediamine | 183–186 | 262–264 | Limited (aromatic bulk) |
| Hydroxyethyl ethylenediamine | - | - | Polar solvents (ethanol, water) |
| This compound (Inferred) | Moderate (~150–200) | High (>250) | Polar aprotic solvents (DMF, DMSO) |
Key Observations :
Key Observations :
- Pharmaceutical Potential: Ethylenediamine derivatives with heterocyclic groups (e.g., piperazinyl or pyrazinyl) are common in antimycobacterial and antifungal agents. Pyrazinylmethyl groups may enhance target binding in drug design .
- Analytical Chemistry : N-(1-Naphthyl)ethylenediamine is used in nitrosation-based assays, whereas pyrazinylmethyl derivatives could serve as tags in chromatography or mass spectrometry .
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